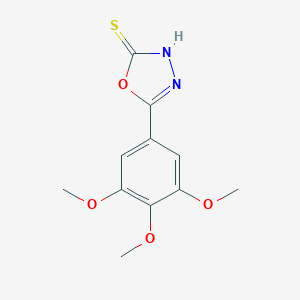

5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol

Description

5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3,4,5-trimethoxyphenyl group at position 5 and a thiol (-SH) group at position 2. Its synthesis typically involves cyclization of acid hydrazides with carbon disulfide (CS₂) under basic conditions, followed by functionalization via S-alkylation or condensation reactions . Structural characterization employs FT-IR, NMR (¹H and ¹³C), mass spectrometry, and single-crystal X-ray diffraction, confirming its planar oxadiazole ring and the electronic effects of the trimethoxyphenyl substituent .

This compound serves as a precursor for derivatives with enhanced bioactivity, particularly in antimicrobial and anticancer research. Its reactivity at the thiol group allows for diverse modifications, enabling structure-activity relationship (SAR) studies .

Propriétés

IUPAC Name |

5-(3,4,5-trimethoxyphenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4S/c1-14-7-4-6(10-12-13-11(18)17-10)5-8(15-2)9(7)16-3/h4-5H,1-3H3,(H,13,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUWDYZWKDQESI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354500 | |

| Record name | 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23269-92-3 | |

| Record name | 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Esterification of 3,4,5-Trimethoxybenzoic Acid

The synthesis begins with the esterification of 3,4,5-trimethoxybenzoic acid to form its methyl ester. In a typical procedure, 3,4,5-trimethoxybenzoic acid (21.22 g, 1 mol) is refluxed in methanol (200 mL) with concentrated sulfuric acid (6.0 mL) as a catalyst for 12 hours. The reaction mixture is then poured into ice to precipitate the ester, yielding 3,4,5-trimethoxybenzoate (22.62 g, 0.1 mol). This step achieves near-quantitative conversion, as confirmed by thin-layer chromatography (TLC) using toluene:acetone (9:1) as the mobile phase.

Hydrazide Formation

The methyl ester is subsequently treated with hydrazine hydrate (10.01 g, 0.2 mol) in methanol under reflux for 15 hours to form 3,4,5-trimethoxybenzohydrazide. The hydrazide intermediate is isolated by filtration and recrystallized from ethanol, with purity verified via TLC. This step is critical for introducing the nitrogen-rich backbone necessary for oxadiazole ring formation.

Cyclization to 1,3,4-Oxadiazole-2-Thiol

The final step involves cyclization of the hydrazide with carbon disulfide (7.62 g, 0.1 mol) in the presence of potassium hydroxide (2.80 g, 0.05 mol) in methanol under reflux for 8–10 hours. The reaction mechanism proceeds through the formation of a dithiocarbazate intermediate, which undergoes intramolecular cyclization with the elimination of hydrogen sulfide gas. Anhydrous conditions are emphasized to prevent hydrolysis, as even trace water can derail the cyclization. The product, 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol, is filtered, washed with cold water, and recrystallized from ethanol, yielding a pure crystalline solid.

Variations in Reaction Conditions

Solvent Systems

While methanol is the most commonly reported solvent for esterification and hydrazide formation, ethanol has been employed in cyclization steps to enhance solubility of carbon disulfide. For example, a study using ethanol achieved a cyclization yield of 86.6% under reflux for 6 hours.

Catalysts and Bases

Potassium hydroxide is universally preferred for cyclization due to its strong basicity, which facilitates deprotonation and ring closure. However, alternative bases like lithium hydride have been explored in derivative synthesis, though they offer no significant yield advantages.

Reaction Monitoring

Progress at each stage is monitored via TLC using solvent systems such as:

Purification and Characterization

Recrystallization

Recrystallization from ethanol is the standard purification method, producing crystals with melting points between 102–104°C. This step removes unreacted starting materials and byproducts like potassium sulfate.

Spectroscopic Confirmation

-

IR Spectroscopy : A characteristic S–H stretch at 2570 cm⁻¹ confirms the thiol group, while C=N and C–O stretches appear at 1538 cm⁻¹ and 1009 cm⁻¹, respectively.

-

NMR Spectroscopy :

Comparative Analysis of Methodologies

| Parameter | Source | Source | Source |

|---|---|---|---|

| Esterification Solvent | Methanol | Ethanol | Methanol |

| Cyclization Time | 8–10 hours | 6 hours | 8 hours |

| Base | KOH | KOH | KOH |

| Yield | Not reported | 86.6% | 72–89% |

Challenges and Optimization Strategies

Anhydrous Conditions

The exclusion of water during cyclization is critical. In one study, traces of water reduced yields by 40% due to partial hydrolysis of the dithiocarbazate intermediate.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The thiol group in 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol can undergo oxidation to form disulfides.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.

Cyclization: The formation of the oxadiazole ring itself is a cyclization reaction.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Substitution: Reagents such as alkyl halides can be used for substitution reactions at the thiol group.

Cyclization: Bases like potassium hydroxide or sodium ethoxide are often used to facilitate cyclization.

Major Products:

Disulfides: Formed from the oxidation of the thiol group.

Substituted Derivatives: Various alkyl or aryl derivatives can be synthesized through substitution reactions.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol is with a molecular weight of 268.29 g/mol. The compound features a thiol group attached to an oxadiazole ring which contributes to its reactivity and potential biological activity .

Antifungal Activity

One of the prominent applications of this compound is in the field of antifungal agents. Research indicates that derivatives of this compound exhibit significant antifungal properties. For instance, studies have shown that certain synthesized derivatives can inhibit mycelial growth in various fungal species with effective concentrations ranging from 2.9 to 93.3 µg/mL . This makes it a candidate for developing new antifungal medications.

Antibacterial Properties

In addition to antifungal activity, compounds related to this compound have also been evaluated for antibacterial effects. Some derivatives have demonstrated promising results against several bacterial strains, suggesting potential therapeutic applications in treating bacterial infections .

Fluorescent Materials

The unique structural characteristics of this compound make it suitable for use in fluorescent materials. The compound can be incorporated into polymers or used as a dopant in organic light-emitting diodes (OLEDs), enhancing their efficiency and brightness due to its luminescent properties .

Fungicides

The compound's efficacy as an antifungal agent extends to agricultural applications where it can be utilized as a fungicide. Its ability to inhibit fungal growth suggests that formulations based on this compound could help manage plant diseases caused by fungi .

Case Studies and Research Findings

Mécanisme D'action

The biological activity of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol is primarily attributed to its ability to interact with various molecular targets. For instance, the compound can inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer properties. It also interacts with enzymes like thioredoxin reductase and heat shock proteins, contributing to its antimicrobial and anticancer activities .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Heterocyclic Core Modifications

1,3,4-Thiadiazole vs. 1,3,4-Oxadiazole

Replacing the oxygen atom in oxadiazole with sulfur (yielding 1,3,4-thiadiazole) significantly alters electronic properties and bioactivity. For example:

- Antifungal Activity : 5-(3,4,5-Trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives exhibit superior antifungal potency compared to their thiadiazole counterparts. In a study against Candida albicans, oxadiazole derivatives demonstrated MIC values of 6.25–12.5 µg/mL, while thiadiazole analogs showed MICs of 25–50 µg/mL .

- Mechanistic Differences : Oxadiazole sulfones disrupt fungal cell components (e.g., reducing sugar, chitinase activity) more effectively, likely due to enhanced electrophilicity from the oxygen heteroatom .

1,2,3-Triazole Derivatives

Triazole analogs bearing the 3,4,5-trimethoxyphenyl group, such as 1-(3,4,5-trimethoxyphenyl)-5-(3-amino-4-methoxyphenyl)-1,2,3-triazole, display tubulin polymerization inhibition (IC₅₀ = 4.5 µM) comparable to combretastatin A-1 (IC₅₀ = 3.5 µM). However, their cytotoxicity is lower than oxadiazole-based derivatives, suggesting heterocycle-dependent selectivity .

Substituent Variations

Sulfonyl vs. Sulfoxide Groups

Sulfonyl derivatives (e.g., 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole) exhibit broader antifungal spectra than sulfoxides. For instance:

- Sulfonyl Derivatives : Inhibit Aspergillus niger growth at 12.5 µg/mL .

- Sulfoxide Derivatives : Require higher concentrations (50 µg/mL) for similar effects, attributed to reduced stability and electrophilic character .

S-Alkylated Derivatives

Condensation of the parent thiol with 2-chloro-N-(aryl)-acetamides yields N-phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides. These derivatives show enhanced antibacterial activity (MIC = 8–32 µg/mL against Staphylococcus aureus) compared to the unmodified thiol, highlighting the role of lipophilic substituents in membrane penetration .

Bioactivity Profiles

Antifungal Activity

The parent compound and its derivatives outperform analogs with alternative substituents:

| Compound Class | MIC against Candida albicans (µg/mL) | Reference |

|---|---|---|

| Oxadiazole-2-thiol (Parent) | 12.5–25 | |

| Thiadiazole-2-sulfonyl | 25–50 | |

| 4-Chlorophenoxy Oxadiazole* | 50–100 |

*Derivative from with a 4-chlorophenoxy group.

Tubulin Inhibition

Triazole and oxadiazole derivatives with the trimethoxyphenyl group exhibit tubulin-targeting activity, though potency varies:

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| Combretastatin A-1 (CA-1) | 3.5 | |

| Triazole Analog (Compound 16) | 4.5 | |

| Oxadiazole-Pyridine Hybrid (VII) | Not reported |

Key Findings and Implications

- Structural Flexibility : The 1,3,4-oxadiazole core offers superior bioactivity over thiadiazole and triazole analogs, likely due to optimal electronic and steric properties.

- Role of Substituents : Sulfonyl and S-alkylated derivatives enhance antifungal and antibacterial activities, respectively, by improving target binding and cellular uptake.

- Therapeutic Potential: The trimethoxyphenyl group’s tubulin-binding affinity, combined with oxadiazole’s versatility, positions this compound as a promising scaffold for anticancer agents .

Tables

Table 1: Structural Analogs and Bioactivity

Table 2: Antifungal Activity Comparison

| Fungal Strain | Oxadiazole Derivative (MIC, µg/mL) | Thiadiazole Derivative (MIC, µg/mL) |

|---|---|---|

| Candida albicans | 12.5 | 25 |

| Aspergillus niger | 12.5 | 50 |

Activité Biologique

5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antibacterial, anticancer, and enzyme inhibition properties.

Chemical Structure and Synthesis

The molecular formula for this compound is . The compound features a five-membered oxadiazole ring substituted with a trimethoxyphenyl group. The synthesis typically involves the reaction of appropriate phenolic compounds with thiosemicarbazides or related precursors under acidic or basic conditions.

Antibacterial Activity

Research has shown that oxadiazole derivatives exhibit notable antibacterial properties. For instance, studies have indicated that compounds similar to this compound demonstrate effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Oxadiazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 0.25 µg/mL |

| 5-(2-hydroxy phenyl)-1,3,4-oxadiazole-2-thione | S. aureus | 0.50 µg/mL |

| 1,2,4-Oxadiazole derivative | Pseudomonas aeruginosa | 0.75 µg/mL |

Anticancer Activity

The anticancer potential of oxadiazoles has been extensively studied. Compounds like this compound have shown promising results in inhibiting the proliferation of various cancer cell lines. For example:

- Cell Lines Tested : MDA-MB-435 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).

- Inhibition Concentrations : The compound demonstrated IC50 values ranging from to , indicating potent activity against these cell lines .

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 Value (µg/mL) | Mechanism of Action |

|---|---|---|

| MDA-MB-435 | 0.229 | Induction of apoptosis |

| A549 | 0.100 | Inhibition of tubulin polymerization |

| HCT116 | 0.045 | Cell cycle arrest |

Enzyme Inhibition Studies

Enzyme inhibition studies reveal that oxadiazoles can act as effective inhibitors for various enzymes involved in metabolic pathways. For instance:

- Target Enzymes : Protein kinases and phosphodiesterases.

- Inhibition Potency : Certain derivatives have shown IC50 values in the low micromolar range.

Case Studies

- Antitubercular Activity : A study by Parikh et al. (2020) highlighted the effectiveness of oxadiazole derivatives against Mycobacterium tuberculosis, where specific compounds exhibited MIC values as low as .

- Cytotoxicity Assessment : A comprehensive study assessed the cytotoxic effects of several oxadiazole derivatives on human cancer cell lines using MTT assays. Results indicated that modifications in the substituent groups significantly affected the cytotoxicity profiles.

Q & A

Q. Q1. What are the established synthetic pathways for 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is synthesized via thioetherification reactions catalyzed by indium tribromide (InBr₃), which facilitates the coupling of 1,3,4-oxadiazole-2-thiol derivatives with organic halides. For example, gram-scale synthesis (up to 1.4 g, 76% yield) is achieved using a pressure tube under air atmosphere with optimized stoichiometry (4 mmol of reactants) . Key optimization parameters include solvent choice (e.g., ionic liquids like [bmim]PF₆ for oxidation steps), temperature control, and catalyst loading . Characterization via ¹H-NMR, IR, and elemental analysis ensures purity validation.

Q. Q2. How is the structural integrity of this compound confirmed, and what spectroscopic techniques are most reliable for its characterization?

Methodological Answer: Structural validation employs:

- ¹H-NMR and ¹³C-NMR to confirm the oxadiazole core and trimethoxyphenyl substituents (e.g., aromatic proton signals at δ 6.8–7.2 ppm and methoxy groups at δ 3.8–3.9 ppm) .

- IR spectroscopy to identify functional groups (e.g., S-H stretch at ~2500 cm⁻¹ and C=N/C-O stretches at 1600–1700 cm⁻¹) .

- Elemental analysis to verify stoichiometric ratios of C, H, N, and S .

Q. Q3. What preliminary biological activities have been reported for this compound, and how are these assays conducted?

Methodological Answer: Antifungal activity is evaluated using in vitro assays against pathogens like Candida albicans and Aspergillus flavus. Minimum inhibitory concentration (MIC) values are determined via broth microdilution methods, with reported MICs ranging from 8–64 µg/mL . Structure-activity relationship (SAR) studies suggest that the sulfonyl group at position 2 and the trimethoxyphenyl moiety enhance antifungal potency by disrupting fungal cell membrane integrity .

Advanced Research Questions

Q. Q4. How does the thiol group in this compound influence its reactivity in medicinal chemistry applications?

Methodological Answer: The thiol (-SH) group enables nucleophilic substitution reactions, making the compound a versatile intermediate for synthesizing sulfonyl derivatives (e.g., via oxidation with H₂O₂ and ammonium molybdate catalyst in ionic liquids) . This reactivity is critical for generating analogs with enhanced bioactivity, such as antifungal or anticancer derivatives. Computational studies (e.g., DFT calculations) further reveal that tautomerism between thiol and thione forms affects electronic properties and binding affinity to biological targets .

Q. Q5. What contradictions exist in reported biological data, and how can these be resolved through experimental redesign?

Methodological Answer: Discrepancies in antifungal MIC values (e.g., variations across fungal strains or assay protocols) are addressed by:

- Standardizing assay conditions (e.g., CLSI guidelines for fungal susceptibility testing).

- Re-evaluating compound stability under physiological pH and temperature.

- Using isogenic fungal strains to isolate resistance mechanisms .

For example, conflicting MICs for C. albicans (8 µg/mL vs. 32 µg/mL) may arise from differences in inoculum size or growth media composition.

Q. Q6. What computational approaches are used to predict the pharmacokinetic and toxicological profiles of this compound?

Methodological Answer:

- ADMET prediction : Tools like SwissADME or PreADMET assess solubility, bioavailability, and cytochrome P450 interactions. The compound’s logP (~3.2) suggests moderate lipophilicity, requiring formulation optimization for in vivo delivery .

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with fungal CYP51 (lanosterol 14α-demethylase), showing hydrogen bonding with the oxadiazole ring and hydrophobic interactions with trimethoxyphenyl groups .

Research Gaps and Future Directions

- Mechanistic Studies : Elucidate the compound’s interaction with fungal efflux pumps using fluorescent probe assays.

- Toxicity Profiling : Conduct in vivo studies to assess hepatotoxicity and nephrotoxicity in murine models.

- Derivatization : Explore hybrid molecules (e.g., coupling with imidazopyridines) to enhance bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.